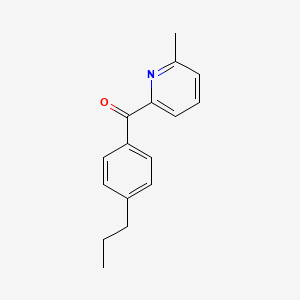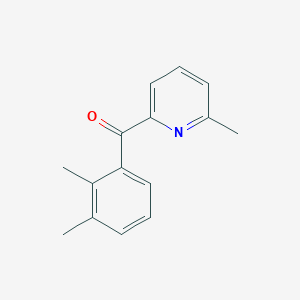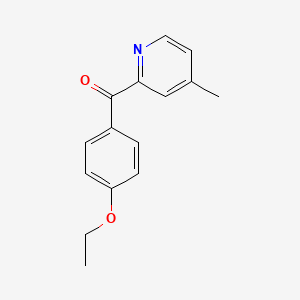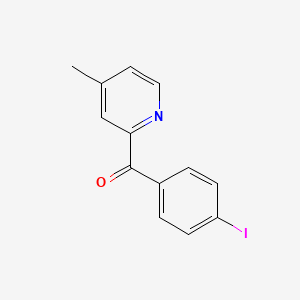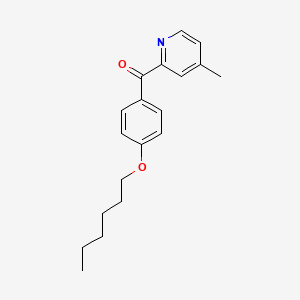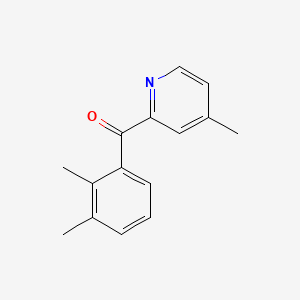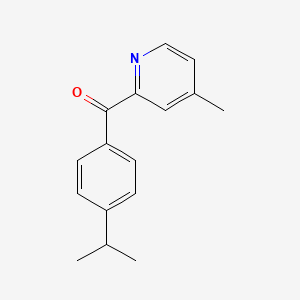
2-(4-异丙基苯甲酰基)-4-甲基吡啶
描述
2-(4-Isopropylbenzoyl)-4-methylpyridine, also known as IPP, is an organic compound . Its IUPAC name is (4-isopropylphenyl)(2-pyridinyl)methanone . The molecular weight of this compound is 225.29 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the cyclization of 2-(4-isopropylbenzoyl)benzoic acid to a promising benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported . For example, electrophilic aromatic substitution is a common reaction for aromatic compounds .科学研究应用
电泳分离
Wren (1991) 的研究探索了取代甲基吡啶(包括 2-、3-和 4-甲基吡啶)的电泳分离。这项研究突出了 pH 和游离溶液毛细管电泳中分离之间的理论和实验关系。使用阳离子表面活性剂抑制电渗流可以提高这些化合物的分离度,表明在分析化学和分离工艺中具有潜在的应用(Wren,1991)。
分析中的荧光标记
Nakaya 等人 (1996) 研究了 α,β-不饱和羰基化合物和含有 4-(二烷基氨基)苯基取代基的 2-甲基吡啶作为荧光标记试剂。这些化合物用于肉碱的定量分析,表明它们在增强分析技术方面的潜力,尤其是在生物化学和医学诊断方面(Nakaya 等人,1996)。
缓蚀
Mert 等人 (2014) 的一项研究探讨了 2-氨基-4-甲基吡啶对低碳钢腐蚀的抑制作用。这项研究在腐蚀阻力至关重要的工业应用中尤为相关。该研究利用电化学方法和理论计算,表明该化合物在酸性溶液中有效抑制腐蚀(Mert 等人,2014)。
自旋交叉铁(II)配合物
Nishi 等人 (2010) 的研究涉及在合成一维自旋交叉铁(II)配合物中使用 2-甲基咪唑-4-基-亚甲基氨基-2-乙基吡啶。这项研究对材料科学领域具有影响,特别是在具有可调磁性的分子材料的开发方面(Nishi 等人,2010)。
光裂解研究
Tan 和 Chao (2007) 的一项研究集中在混合多吡啶钌(II)配合物(包括 4-甲基吡啶衍生物)的 DNA 结合和光裂解性质。这些发现具有在生物化学和药理学中的潜在应用,尤其是在新型治疗剂的开发方面(Tan 和 Chao,2007)。
安全和危害
作用机制
Target of Action
It is known that similar compounds, such as phthalides, have a wide range of pharmacological activities including action on the central nervous system, anti-angina, anti-platelet aggregation, anti-smooth muscle proliferation, anti-thrombosis, cardiac function modulation, and protection against cerebral ischemia .
Mode of Action
It is known that similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(4-Isopropylbenzoyl)-4-methylpyridine might interact with its targets in a similar manner.
Biochemical Pathways
For instance, the conversion of p-cymene to 4-isopropylbenzoyl-CoA involves anoxic hydroxylation to 4-isopropylbenzyl alcohol by a Mo-enzyme related to ethylbenzene dehydrogenase .
Pharmacokinetics
Similar compounds, such as organotin(iv) complexes, have been shown to exhibit high cytotoxic activity, which is affected by the availability of coordination positions at sn and the occurrence of relatively stable ligand–sn bonds .
Result of Action
Similar compounds, such as organotin(iv) complexes, have been shown to exhibit impressive antitumor activity and cytotoxicity .
Action Environment
It is known that the reaction environment can significantly influence the behavior of similar compounds .
生化分析
Biochemical Properties
2-(4-Isopropylbenzoyl)-4-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between 2-(4-Isopropylbenzoyl)-4-methylpyridine and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 2-(4-Isopropylbenzoyl)-4-methylpyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(4-Isopropylbenzoyl)-4-methylpyridine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-Isopropylbenzoyl)-4-methylpyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as receptors or enzymes, leading to either inhibition or activation of their activity. For example, 2-(4-Isopropylbenzoyl)-4-methylpyridine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-(4-Isopropylbenzoyl)-4-methylpyridine can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Isopropylbenzoyl)-4-methylpyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of 2-(4-Isopropylbenzoyl)-4-methylpyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, 2-(4-Isopropylbenzoyl)-4-methylpyridine can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-(4-Isopropylbenzoyl)-4-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction of 2-(4-Isopropylbenzoyl)-4-methylpyridine with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(4-Isopropylbenzoyl)-4-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 2-(4-Isopropylbenzoyl)-4-methylpyridine, affecting its localization and availability for biochemical reactions .
Subcellular Localization
2-(4-Isopropylbenzoyl)-4-methylpyridine exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of 2-(4-Isopropylbenzoyl)-4-methylpyridine can affect its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-10-12(3)8-9-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQDSDWSJOWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







